molecular formula C4H4F6S B6328424 2,2,3,4,4,4-Hexafluorobutan-1-thiol CAS No. 2301850-51-9

2,2,3,4,4,4-Hexafluorobutan-1-thiol

Cat. No.: B6328424
CAS No.: 2301850-51-9
M. Wt: 198.13 g/mol
InChI Key: RFCILIOMUIQBRY-UHFFFAOYSA-N
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Description

2,2,3,4,4,4-Hexafluorobutan-1-thiol is a fluorinated organic compound with the molecular formula C4H3F6S. It is characterized by the presence of six fluorine atoms and a thiol group attached to a butane backbone. This compound is of interest due to its unique chemical properties imparted by the fluorine atoms, which can influence its reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,4,4,4-Hexafluorobutan-1-thiol typically involves the introduction of fluorine atoms into a butane backbone followed by the incorporation of a thiol group. One common method involves the fluorination of butane derivatives using reagents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The thiol group can then be introduced through nucleophilic substitution reactions using thiolating agents like hydrogen sulfide (H2S) or thiourea.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes followed by thiolation. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of fluorinating agents and the potential toxicity of thiol compounds.

Chemical Reactions Analysis

Types of Reactions

2,2,3,4,4,4-Hexafluorobutan-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form corresponding hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), thiourea

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Hydrocarbons

    Substitution: Various substituted fluorinated compounds

Scientific Research Applications

2,2,3,4,4,4-Hexafluorobutan-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying thiol-containing biomolecules.

    Medicine: Explored for its potential in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,3,4,4,4-Hexafluorobutan-1-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. The fluorine atoms can influence the compound’s reactivity and stability, making it a valuable tool in chemical synthesis and biological studies.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,4,4,4-Hexafluorobutan-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.

    2,2,3,4,4,4-Hexafluorobutane: Lacks the thiol group, making it less reactive in certain chemical reactions.

    2,2,3,3,4,4,4-Heptafluorobutan-1-ol: Contains an additional fluorine atom, which can further influence its chemical properties.

Uniqueness

2,2,3,4,4,4-Hexafluorobutan-1-thiol is unique due to the presence of both fluorine atoms and a thiol group, which imparts distinct reactivity and stability. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2,2,3,4,4,4-hexafluorobutane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F6S/c5-2(4(8,9)10)3(6,7)1-11/h2,11H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCILIOMUIQBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)F)(F)F)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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